molecular formula C14H17F3N2O B5140017 1-[4-(trifluoromethyl)benzyl]-4-piperidinecarboxamide

1-[4-(trifluoromethyl)benzyl]-4-piperidinecarboxamide

Cat. No. B5140017
M. Wt: 286.29 g/mol
InChI Key: FGXYNGALMPKYOL-UHFFFAOYSA-N
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Description

1-[4-(trifluoromethyl)benzyl]-4-piperidinecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TFP or TFP-amide and has been studied for its ability to modulate various biological processes. In

Scientific Research Applications

TFP-amide has been studied for its potential applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to modulate the activity of various ion channels, including voltage-gated sodium channels and transient receptor potential (TRP) channels, which are involved in pain perception and inflammation. TFP-amide has also been studied for its potential as a therapeutic agent for the treatment of neuropathic pain and other neurological disorders.

Mechanism of Action

TFP-amide exerts its effects through the modulation of ion channels, which are involved in the transmission of electrical signals in the nervous system. It has been shown to bind to the extracellular domain of voltage-gated sodium channels and block the influx of sodium ions, which are necessary for the generation of action potentials. TFP-amide has also been shown to activate TRP channels, which are involved in the perception of pain and temperature.
Biochemical and Physiological Effects:
TFP-amide has been shown to have a variety of biochemical and physiological effects, including the modulation of ion channel activity, the inhibition of pain perception, and the reduction of inflammation. It has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other insults.

Advantages and Limitations for Lab Experiments

TFP-amide has several advantages for use in lab experiments, including its high potency and selectivity for ion channels. It also has a relatively simple chemical structure, which makes it easy to synthesize and modify. However, there are also limitations to its use, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.

Future Directions

There are several future directions for research on TFP-amide, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for the treatment of neurological disorders, and the exploration of its effects on other ion channels and biological processes. Further research is also needed to better understand the mechanisms underlying its effects and to identify potential side effects and safety concerns.

Synthesis Methods

TFP-amide can be synthesized using a variety of methods, including the reaction of 4-(trifluoromethyl)benzylamine with piperidinecarboxylic acid. This reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using chromatography techniques such as column chromatography or HPLC.

properties

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O/c15-14(16,17)12-3-1-10(2-4-12)9-19-7-5-11(6-8-19)13(18)20/h1-4,11H,5-9H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXYNGALMPKYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethyl)benzyl]piperidine-4-carboxamide

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